molecular formula C11H9ClFNO B13189442 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

Cat. No.: B13189442
M. Wt: 225.64 g/mol
InChI Key: GGRMRJGYLYTWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a fluorophenyl group, and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(Bromomethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole: Contains a bromine atom instead of chlorine, which can influence its chemical properties.

    5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole: Contains a chlorine atom instead of fluorine, which may alter its electronic properties.

Uniqueness

The presence of the fluorine atom in 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole imparts unique electronic and steric properties, making it distinct from other similar compounds. This can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3

InChI Key

GGRMRJGYLYTWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2F)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.